2-Cyclopentylpiperidine
Overview
Description
2-Cyclopentylpiperidine is a cyclic nitrogen-containing compound. It has a CAS Number of 51616-99-0 and a molecular weight of 153.27 . It is a biosynthetic precursor of several bioactive compounds.
Synthesis Analysis
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The synthesis of this compound can be achieved through several methods, including the hydrogenation of nornuciferine and the reduction of norbelladine .Molecular Structure Analysis
The molecular formula of this compound is C10H19N . The InChI code is 1S/C10H19N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h9-11H,1-8H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Antimicrobial and Antibacterial Properties
Isolation of Anti-inflammatory Cyclodepsipeptides
A study showed that the histone deacetylase inhibitor suberoylanilide hydroxamic acid, when added to the filamentous fungus Beauveria felina, significantly altered its metabolite profile. This led to the isolation of cyclodepsipeptides with notable anti-inflammatory activities, as evidenced by their effects on superoxide anion production and elastase release by human neutrophils (Chung et al., 2013).
Cyclodipeptides from Fungi
A review highlighted the occurrence, structures, and biological activities of fungal cyclodipeptides, noting their potential applications in agriculture, medicine, and the food industry due to their diverse activities, including antimicrobial, insecticidal, and antioxidant properties (Wang et al., 2017).
Antimicrobial Diketopiperazines
Diketopiperazines, the smallest known cyclic peptides, are produced by a majority of Gram-negative bacteria and some fungi. They have been found to possess significant antimicrobial properties, with potential applications in combating antibiotic-resistant infections (de Carvalho & Abraham, 2012).
Anticancer and Antitumor Properties
Marine Sponge-Derived Alkaloids
Research identified novel bis-piperidine alkaloids from a marine sponge, demonstrating cytotoxic effects against cancer cells (Matsunaga et al., 2004).
Anticancer Activity of Cyclohexadepsipeptides
A study on compounds isolated from the marine-derived fungus Beauveria felina EN-135, including cyclohexadepsipeptides, revealed antimicrobial activity and cytotoxic effects on cancer cells (Du et al., 2014).
Other Biological Activities
- Antidiabetic Properties: A clinical trial of the dipeptidyl peptidase IV inhibitor NVP DPP728 demonstrated improved metabolic control in patients with type 2 diabetes, indicating potential therapeutic applications (Ahrén et al., 2002).
2
. Cyclodepsipeptides in Drug Development: Cyclodepsipeptides, comprising a class of cyclic peptides, have been investigated for their potential as drugs and lead compounds in drug development. They exhibit a range of biological activities, including antiplasmodial, antiviral, insecticidal, cytotoxic, and antiproliferative properties, making them valuable in therapeutic research (Lemmens‐Gruber et al., 2009).
Bread Dough and Baking Process
A study using liquid chromatography-mass spectrometry (LC-MS) quantified levels of 2,5-diketopiperazines in wheat sourdough and bread, indicating that temperature during the baking process significantly influences their formation. This research provides insights into the role of these compounds in food science (Ryan et al., 2009).
Potential Analgesic-Antipyretic Agents
A study on N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-one derivatives highlighted their promising analgesic and antipyretic activities, comparable to standard drugs like paracetamol, suggesting their potential as drug candidates (Tripathi et al., 2014).
Neuroprotective and Neurotrophic Actions
A modified diketopiperazine, NNZ-2591, was found to be neuroprotective and improved long-term function after hypoxic-ischemic brain injury in rats. This study underlines the potential therapeutic applications of diketopiperazines in neurodegenerative diseases (Krishnamurthi et al., 2009).
Safety and Hazards
Future Directions
Future research on 2-Cyclopentylpiperidine could explore its potential therapeutic applications in neurodegenerative diseases, investigate its anti-aging properties, and develop novel synthetic routes.
Relevant Papers Several relevant papers were found during the search. These papers discuss the importance of the piperidine nucleus in drug discovery , the synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids , and the therapeutic applications of piperidine derivatives . Further analysis of these papers could provide more detailed information on this compound.
Properties
IUPAC Name |
2-cyclopentylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTALOBLEDXRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405219 | |
Record name | 2-cyclopentylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51616-99-0 | |
Record name | 2-cyclopentylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopentylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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